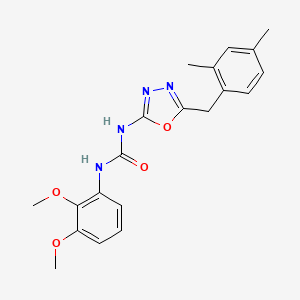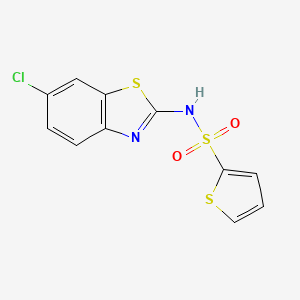
N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a thiophene sulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.
Sulfonamide Formation: The chlorinated benzothiazole is reacted with thiophene-2-sulfonamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of N-(6-substituted-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
科学的研究の応用
N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In the case of its anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide
- 3-(benzothiazol-2-yl)thiophene
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is unique due to the presence of both a chloro-substituted benzothiazole ring and a thiophene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
877989-55-4 |
|---|---|
分子式 |
C11H7ClN2O2S3 |
分子量 |
330.8 g/mol |
IUPAC名 |
N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-7-3-4-8-9(6-7)18-11(13-8)14-19(15,16)10-2-1-5-17-10/h1-6H,(H,13,14) |
InChIキー |
RVILMXPQIYAOED-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
溶解性 |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)

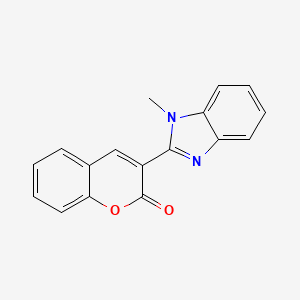
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
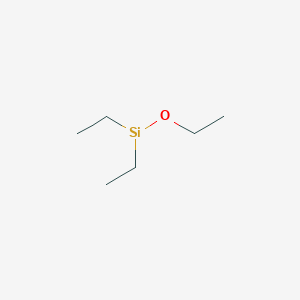
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
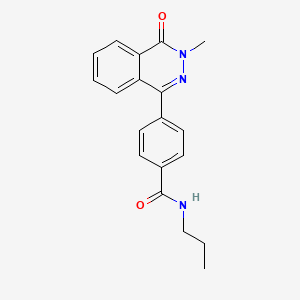
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
